2-Methylbutyl (2,4,5-trichlorophenoxy)acetate

Chiral pesticide Enantioselective degradation 2,4,5-T esters

2-Methylbutyl (2,4,5-trichlorophenoxy)acetate (CAS 97635-44-4) is a carboxylic acid ester formed from 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and 2-methylbutanol. It belongs to the synthetic auxin / phenoxy herbicide class and shares the molecular formula C13H15Cl3O3 (MW 325.62 g/mol) with the isomeric n-pentyl ester, yet differs fundamentally in ester-side-chain architecture.

Molecular Formula C13H15Cl3O3
Molecular Weight 325.6 g/mol
CAS No. 97635-44-4
Cat. No. B12670018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyl (2,4,5-trichlorophenoxy)acetate
CAS97635-44-4
Molecular FormulaC13H15Cl3O3
Molecular Weight325.6 g/mol
Structural Identifiers
SMILESCCC(C)COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C13H15Cl3O3/c1-3-8(2)6-19-13(17)7-18-12-5-10(15)9(14)4-11(12)16/h4-5,8H,3,6-7H2,1-2H3
InChIKeyCEAIEBOCMZRRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylbutyl (2,4,5-trichlorophenoxy)acetate (CAS 97635-44-4): Procurement-Grade Overview for the Chiral Phenoxyacetic Acid Ester


2-Methylbutyl (2,4,5-trichlorophenoxy)acetate (CAS 97635-44-4) is a carboxylic acid ester formed from 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and 2-methylbutanol. It belongs to the synthetic auxin / phenoxy herbicide class and shares the molecular formula C13H15Cl3O3 (MW 325.62 g/mol) with the isomeric n-pentyl ester, yet differs fundamentally in ester-side-chain architecture . The 2-methylbutyl moiety introduces a chiral center at the carbon adjacent to the ester oxygen, a feature absent in the more common n-alkyl and isobutyl esters of 2,4,5-T . This structural distinction can affect volatility, hydrolytic activation rate, environmental partitioning, and enantioselective biological interactions, making generic substitution within the 2,4,5-T ester class scientifically non-trivial [1].

2-Methylbutyl (2,4,5-trichlorophenoxy)acetate: Why Generic In-Class Substitution Carries Technical Risk


Within the 2,4,5-T ester family, physicochemical properties and bioactivation rates are governed by the alcohol-derived side chain, not solely by the 2,4,5-trichlorophenoxyacetic acid pharmacophore. The foundational Jensen and Schall (1966) study established that phenoxy ester vapor pressure (and thus off-target drift potential) shifts by orders of magnitude depending on ester carbon number and branching, with esters bearing five or fewer linear carbons classified as 'highly volatile' [1]. The 2-methylbutyl ester combines a five-carbon branched chain with a chiral center, placing it at a volatility boundary distinct from both the four-carbon isobutyl ester (CAS 4938-72-1) and the five-carbon linear n-pentyl ester (CAS 120-39-8). Additionally, soil hydrolysis studies demonstrate that branched esters of 2,4,5-T (e.g., iso-butyl, iso-octyl) exhibit markedly different activation half-lives compared to their n-alkyl counterparts, directly impacting herbicidal efficacy and environmental persistence [2]. Therefore, substituting this compound with an isomeric or homologous 2,4,5-T ester without verifying volatility, hydrolysis kinetics, and chiral purity introduces uncontrolled experimental variability and potential regulatory non-compliance.

2-Methylbutyl (2,4,5-trichlorophenoxy)acetate: Comparator-Quantified Differentiation Evidence


Chiral-Center Differentiation: Unique Stereochemical Identity Among 2,4,5-T Esters

The 2-methylbutyl ester of 2,4,5-T is structurally unique among commercially relevant 2,4,5-T esters by virtue of the chiral carbon at the 2-position of the alcohol moiety (CH3-CH2-CH*(CH3)-CH2-O-). The widely used isobutyl ester (2-methylpropyl, CAS 4938-72-1) and n-pentyl ester (CAS 120-39-8) are achiral, while the isomeric 3-methylbutyl ester (CAS 23197-61-7) also lacks a chiral center . The 2-methylbutyl ester exists as a pair of enantiomers (R and S), and literature on structurally related chiral phenoxyalkanoic herbicides demonstrates that enantiomers exhibit differential degradation rates in soil and plants; for example, the S-(-) enantiomer of 2-(2,4-dichlorophenoxy)propionic acid is preferentially degraded in broadleaf weeds relative to the R-(+) form [1]. Although direct enantioselective data for this specific compound are not published, the presence of the chiral center creates a verifiable differentiator: the enantiomeric ratio (ER) of a purchased batch constitutes a quality attribute absent in achiral 2,4,5-T esters, and changes in ER over time can serve as a tracer for environmental fate studies [1].

Chiral pesticide Enantioselective degradation 2,4,5-T esters Stereochemistry

Volatility Classification: Positioning at the High-Volatility Regulatory Boundary

Jensen and Schall (1966) established that phenoxyacetic esters with five or fewer carbons in the linear alcohol portion exhibit vapor pressures exceeding 1.5 × 10⁻² mm Hg at 25 °C and are classified as 'highly volatile,' a designation with direct regulatory implications for use restrictions [1]. The 2-methylbutyl ester contains five carbons in the alcohol portion but with branching at the 2-position. In the 2,4-D ester series, the same study demonstrated that branching consistently lowers vapor pressure relative to the linear isomer: the 2-butyl ester exhibits a lower vapor pressure than n-butyl ester, and 2-pentyl is lower than n-pentyl [1]. Extrapolating this class trend, the 2-methylbutyl ester of 2,4,5-T is predicted to have a 25 °C vapor pressure below that of the n-pentyl ester (for which the enthalpy of vaporization is 78.8 kJ/mol at 475 K based on NIST-compiled data [2]) but above that of the six-carbon n-hexyl ester, positioning it precisely at the regulatory volatility boundary. This contrasts with the isobutyl ester (4 carbons, predicted logP 4.22 [3]), which is unambiguously in the 'highly volatile' class, and the n-pentyl ester (logP 5.32 [4]), which is also highly volatile but without the branching-mediated vapor pressure reduction.

Herbicide volatility Vapor pressure Off-target drift Phenoxy ester

Hydrolytic Activation Rate: Intermediate Stability Between Short-Chain and Long-Chain 2,4,5-T Esters

In the definitive Saskatchewan soil hydrolysis study, Smith (1976) demonstrated that after 24 h in moist prairie soils, less than 20% of applied iso-propyl and n-butyl esters of 2,4,5-T remained intact, whereas iso-octyl ester required 48-72 h for complete disappearance [1]. This establishes a class-level relationship: increased ester alkyl chain length and branching reduce hydrolysis rate. The 2-methylbutyl ester occupies an intermediate position; with a branched five-carbon chain, it is predicted to hydrolyze more slowly than the n-butyl ester (4-carbon linear, ~80% loss in 24 h) but faster than the iso-octyl ester (8-carbon branched, ~100% loss in 48-72 h). Quantitatively, half-lives of structurally analogous phenoxy esters span from <6 h for methyl esters to >72 h for iso-octyl esters under equivalent soil conditions [1]. The 2-methylbutyl ester's predicted half-life range of approximately 12-36 h in moist soil at 25 °C positions it as a mid-persistence pro-herbicide, potentially offering a more sustained release of the active 2,4,5-T acid compared to the rapidly hydrolyzed n-butyl ester, yet avoiding the excessive persistence associated with the iso-octyl ester [1].

Ester hydrolysis Soil degradation Prodrug activation Phenoxy herbicide persistence

GC Retention-Time Differentiation from Isomeric C5 2,4,5-T Esters

The Jensen and Schall (1966) GLC method, which successfully separated all normal 2,4,5-T esters (methyl through octyl) using a single-column temperature program, demonstrates that ester alcohol structure governs chromatographic retention independently of molecular formula [1]. Although the 2-methylbutyl ester was not included in the original 24-ester panel, the method's resolution of branched vs. linear 2,4-D esters (e.g., 2-butyl separated from n-butyl, 2-pentyl from n-pentyl) confirms that the 2-methylbutyl ester will exhibit a distinct GC retention index relative to its isomeric 3-methylbutyl and n-pentyl counterparts. This is critical because all three compounds share the nominal formula C13H15Cl3O3 and molecular weight 325.62, rendering them indistinguishable by mass spectrometry alone without chromatographic separation . For procurement quality assurance, the GC retention time under specified conditions (e.g., 5% SE-30 column, temperature-programmed from 170-300 °C) serves as a definitive identity test that prevents mis-shipment of the incorrect isomeric ester [1].

Analytical chemistry Gas chromatography Isomer separation Quality control

2-Methylbutyl (2,4,5-trichlorophenoxy)acetate: Evidence-Anchored Application Scenarios for Procurement Decision-Making


Enantioselective Environmental Fate Tracing Using Chiral 2,4,5-T Ester

For environmental fate laboratories studying the off-site movement and degradation of phenoxy herbicides, the 2-methylbutyl ester provides a built-in chiral probe absent in all commonly used achiral 2,4,5-T esters (n-butyl, isobutyl, n-pentyl, iso-octyl). As established in Section 3, evidence from chiral phenoxyalkanoic herbicides demonstrates that enantiomeric ratios shift during biodegradation, with S-(-) enantiomers preferentially degraded in broadleaf plant and soil systems [Section 3, REFS-2]. By deploying the racemic 2-methylbutyl ester and tracking the ER over time via enantioselective GC or HPLC, researchers can distinguish biotic degradation from abiotic dissipation (hydrolysis, photolysis) because only enzyme-mediated processes alter enantiomeric composition. This capability is not available with achiral ester forms, making this compound the preferred choice for studies requiring source-apportionment or pathway discrimination of 2,4,5-T residues in complex environmental matrices.

Controlled-Release Herbicide Formulation with Tailored Activation Kinetics

Based on the Smith (1976) hydrolysis data that established branched esters of 2,4,5-T hydrolyze more slowly than linear short-chain esters but faster than long-chain esters [Section 3, REFS-1], the 2-methylbutyl ester is positioned as a mid-range release pro-herbicide. Formulation scientists developing controlled-release herbicide products can exploit this intermediate hydrolysis half-life (predicted 12-36 h in moist soil) to achieve onset of action within 1-2 days of application while maintaining residual activity for 3-7 days, a window that matches critical weed emergence periods in crops such as cereals and soybeans. By comparison, the n-butyl ester (half-life <12 h) releases too rapidly for sustained control, while the iso-octyl ester (half-life >24 h) may extend persistence beyond agronomic requirements and increase the risk of carryover to sensitive rotational crops. The 2-methylbutyl ester thus fills a formulation gap between fast-release and slow-release 2,4,5-T esters.

Volatility-Restricted Jurisdiction Herbicide for Drift-Sensitive Cropping Systems

In jurisdictions where the sale of 'highly volatile' phenoxy esters (vapor pressure >1.5 × 10⁻² mm Hg at 25 °C) is restricted, as documented in the Jensen and Schall (1966) volatility classification framework [Section 3, REFS-1], the 2-methylbutyl ester's branched five-carbon chain places it at the regulatory boundary. Compared to the unambiguously highly volatile isobutyl ester (4 carbons, logP 4.22) and n-pentyl ester (5 carbons linear, logP 5.32) [Section 3, REFS-2, REFS-3], the 2-methylbutyl ester's branching-mediated vapor pressure reduction offers a volatility profile that may meet low-volatility certification requirements while retaining sufficient lipophilicity for effective foliar absorption. This scenario is particularly relevant for aerial application near vineyards, organic farms, or residential areas where off-target vapor drift from highly volatile esters has historically led to crop damage claims and regulatory enforcement actions.

Analytical Reference Standard for Isomer-Specific Method Validation

As demonstrated by the Jensen and Schall (1966) GLC method capable of resolving branched from linear phenoxy esters [Section 3, REFS-1], the 2-methylbutyl ester of 2,4,5-T serves as a critical reference compound for validating isomer-specific analytical methods in residue laboratories. Because it shares the exact molecular formula (C13H15Cl3O3) and nominal mass (325.62) with the n-pentyl and 3-methylbutyl esters [Section 3, REFS-2], any analytical method that cannot chromatographically resolve these three isomers will produce ambiguous quantification results, potentially misidentifying residues or over/under-reporting total 2,4,5-T equivalents. Laboratories accrediting methods under ISO 17025 or EPA GLP for pesticide residue analysis should include this compound in their isomer-separation validation panel to ensure method specificity, particularly when analyzing environmental or food samples where multiple 2,4,5-T ester formulations may have been historically applied.

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